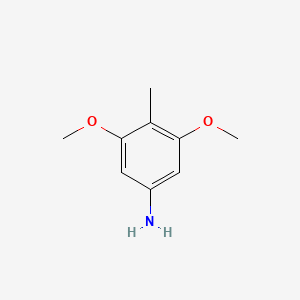

3,5-Dimethoxy-4-methylaniline

Description

Contextual Significance in Organic Chemistry and Synthesis

In the realm of organic chemistry, the true value of a compound like 3,5-Dimethoxy-4-methylaniline lies in its utility as a building block. The amine functional group provides a reactive site for a multitude of chemical transformations, including diazotization, acylation, and alkylation, opening pathways to a diverse range of derivatives. The methoxy (B1213986) and methyl groups on the aromatic ring influence the regioselectivity and reactivity of these transformations through their electronic and steric effects.

The electron-donating nature of the methoxy groups, coupled with the weaker activating effect of the methyl group, enhances the nucleophilicity of the aromatic ring, making it amenable to electrophilic substitution reactions. The positions of these substituents direct incoming electrophiles to specific locations on the ring, a critical aspect for the controlled synthesis of complex molecules. For instance, the related compound 3,5-dimethoxyaniline (B133145) undergoes highly regioselective Friedel-Crafts alkylation, a reaction that produces para-alkylated products. researchgate.net This high degree of control is a sought-after characteristic in multi-step syntheses where precision is paramount.

The structural motif of dimethoxyaniline is found in various biologically active compounds, and the introduction of a methyl group at the 4-position can be a strategic modification to fine-tune the pharmacological profile of a target molecule.

Overview of Research Trajectories for Substituted Dimethoxyaniline Derivatives

Research into substituted dimethoxyaniline derivatives is multifaceted, with significant efforts directed towards their application in medicinal chemistry and materials science. Derivatives of 3,5-dimethoxyaniline have been investigated for their antioxidant properties. researchgate.net A study on a series of Schiff bases derived from 3,5-dimethoxyaniline revealed that certain derivatives exhibited notable DPPH radical scavenging activity. researchgate.net Specifically, compounds with electron-donating hydroxyl groups showed enhanced antioxidant potential. researchgate.net

In the field of medicinal chemistry, dimethoxyaniline scaffolds are integral to the design of novel therapeutic agents. For example, derivatives of 3,5-dimethoxyaniline have been used in the synthesis of quinazolin-4(3H)-one derivatives that co-target poly(ADP-ribose) polymerase-1 (PARP-1) and bromodomain containing protein 4 (BRD4), which have potential applications in breast cancer therapy. nih.gov Furthermore, dimethoxyaryl-sesquiterpene derivatives have demonstrated cytotoxic activity against breast cancer cells. mdpi.com The 3,5-dimethoxy substitution pattern has been identified as a key feature for the potency and selectivity of these compounds. mdpi.com

The broader class of substituted anilines is also crucial in the development of materials with specific electronic properties. For instance, polyaniline and its substituted derivatives are known conducting polymers. evitachem.com The introduction of substituents like methoxy groups can influence the solubility and conductivity of the resulting polymers. evitachem.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 78025-93-1 | sigmaaldrich.combiosynth.com |

| Molecular Formula | C₉H₁₃NO₂ | biosynth.com |

| Molecular Weight | 167.2 g/mol | biosynth.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | ILVRAUPHOFUERY-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxy-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6-8(11-2)4-7(10)5-9(6)12-3/h4-5H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVRAUPHOFUERY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dimethoxy 4 Methylaniline and Analogous Structures

Reductive Synthetic Approaches

Reductive methods are a cornerstone in the synthesis of aromatic amines, including 3,5-dimethoxy-4-methylaniline. These strategies typically involve the transformation of a nitrogen-containing functional group into an amine.

Reduction of Nitro-Substituted Precursors

The reduction of a nitro group is a widely used and effective method for the preparation of anilines. For the synthesis of this compound, the corresponding precursor, 2,5-dimethoxy-4-methylnitrobenzene, can be reduced to the desired aniline (B41778). nih.gov This transformation is commonly achieved using various reducing agents.

One common method involves catalytic transfer hydrogenation, where a hydrogen donor such as ammonium (B1175870) formate (B1220265) is used in the presence of a palladium on carbon (Pd/C) catalyst. For instance, the reduction of 2,5-dimethoxy-4-methylnitrobenzene using 10% Pd-C and ammonium formate in dry methanol (B129727) provides 4-methyl-2,5-dimethoxyaniline in good yield. nih.gov Other reducing systems, such as zinc, iron, or tin(II) chloride in dilute mineral acid, are also effective for the reduction of aromatic nitro compounds. libretexts.org The general transformation of a nitro group to an amine can be accomplished with reagents like hydrogen gas over palladium on carbon (H2/Pd-C) or iron metal in acetic acid (Fe/AcOH), both of which typically provide high yields of the aniline product. youtube.com

The reaction proceeds through the formation of a nitronium ion as the key electrophile in the initial nitration step to form the nitroaromatic compound. youtube.com Subsequent reduction of the nitro group provides the corresponding aniline.

Table 1: Reduction of Nitro-Substituted Precursors

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

|---|

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a powerful and clean method for the reduction of various functional groups, including nitro groups, to amines. This technique involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Supported gold nanoparticles, such as Au/TiO₂ and Au/Fe₂O₃, have been shown to be highly chemoselective for the hydrogenation of nitro compounds to the corresponding anilines, even in the presence of other reducible functional groups like double bonds, carbonyls, nitriles, or amides. nih.gov

Palladium on carbon (Pd/C) is another widely used and effective catalyst for this transformation. thieme-connect.de The process typically involves stirring the nitro compound with the catalyst in a suitable solvent under a hydrogen atmosphere. thieme-connect.de For instance, the hydrogenation of 1-azido-2-methyl-4-nitrobenzene (B6189072) using 5% Pd/ceramic in methanol under a hydrogen balloon at 50°C resulted in a quantitative yield of the corresponding aniline. thieme-connect.de

The efficiency of catalytic hydrogenation can be influenced by various factors, including the choice of catalyst, solvent, temperature, and pressure. google.com For example, the production of cyclohexane (B81311) from benzene (B151609) can be achieved using a nickel, palladium, or platinum catalyst at temperatures of 100-200°C and pressures of 5-30 bar. google.com

Table 2: Catalytic Hydrogenation of Nitro Compounds

| Substrate | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Nitro compounds | Au/TiO₂, Au/Fe₂O₃ | H₂ pressure, batch reactor | Substituted anilines | nih.gov |

Reduction of Nitrile Functionalities

The reduction of nitriles offers another synthetic route to primary amines. While this method is more commonly used for the synthesis of aliphatic or aryl alkyl amines, it can be adapted for certain aromatic amines. libretexts.orgtardigrade.in The reduction of a nitrile introduces a CH₂NH₂ group, so this method is not directly applicable to the synthesis of this compound from a benzonitrile (B105546) precursor without further modification.

However, the reduction of nitriles to primary amines is a well-established transformation, often accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Alternatively, a system of tetramethyldisiloxane (TMDS) and titanium isopropoxide has been reported for the reduction of nitriles to the corresponding primary amine hydrochlorides in nearly quantitative yields. researchgate.net This method is notable for its mild conditions and high efficiency. researchgate.net While the nitro group is generally not reduced under these specific conditions, the method's applicability to a wide range of nitriles makes it a valuable tool in amine synthesis. researchgate.net

Directed Alkylation and Amination Strategies

These methods involve the direct introduction of alkyl or amino groups onto a pre-existing aromatic core, offering a more convergent approach to the target molecule.

Friedel-Crafts Alkylation with Aldehydes on Dimethoxyanilines

A highly regioselective Friedel-Crafts alkylation has been developed for the synthesis of para-alkyl 3,5-dimethoxyanilines. This one-pot process involves the reaction of an aldehyde with 3,5-dimethoxyaniline (B133145) in the presence of trifluoroacetic acid (TFA) and triethylsilane as a reducing agent. researchgate.netthieme-connect.com This method is notable for its high regioselectivity, simplicity, and applicability to a range of aromatic, heteroaromatic, and aliphatic aldehydes. researchgate.netresearchgate.net

The reaction proceeds by activating the aldehyde with TFA, followed by nucleophilic attack from the electron-rich 3,5-dimethoxyaniline at the para position. The resulting intermediate is then reduced by triethylsilane to afford the 4-substituted 3,5-dimethoxyaniline. thieme-connect.com The high regioselectivity for the C4 position is attributed to the formation of an anilinium salt with TFA, which sterically hinders attack at the C2 position. thieme-connect.com This methodology has been successfully applied to various aldehydes, providing the corresponding para-substituted anilines in good yields. researchgate.net

Table 3: Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline

| Aldehyde | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | 3,5-Dimethoxyaniline, TFA, Triethylsilane, Dichloromethane, rt, 1-2 h | 4-(4-Bromobenzyl)-3,5-dimethoxyaniline | 85 | thieme-connect.com |

Mono-N-Methylation of Aromatic Amines from Nitroso Compounds

A selective method for the synthesis of mono-N-methyl aromatic amines has been achieved through the reaction of aromatic nitroso compounds with methylboronic acid, promoted by triethylphosphite. acs.orgnih.govnih.gov This transition-metal-free reaction proceeds efficiently without overmethylation to the secondary amine. acs.orgnih.gov The reaction is environmentally benign as it does not require bases or external reductants. acs.orgnih.gov

This method has been successfully applied to a variety of nitrosoarenes, yielding the corresponding mono-N-methyl aromatic amines in moderate to good yields. nih.gov The reaction is fast, typically completing within 20 minutes at room temperature, and does not require anhydrous conditions. nih.gov This approach provides a direct route to N-methylated anilines, which are important scaffolds in various chemical industries. nih.gov

Table 4: Mono-N-Methylation of Aromatic Nitroso Compounds

| Nitroso Compound | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitrosobenzene | Methylboronic acid, P(OEt)₃, rt, 20 min | N-Methylaniline | 82 | acs.org |

| 2,4-Dimethoxy-1-nitrosobenzene | Methylboronic acid, P(OEt)₃ | 2,4-Dimethoxy-N-methylaniline | 57 | acs.org |

Reductive Amination Protocols for N-Alkylation

Reductive amination is a highly effective and widely utilized method for the N-alkylation of anilines and their derivatives. This process typically involves the reaction of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. This one-pot fashion is advantageous as it avoids the isolation of the often-unstable imine intermediate. acs.org

A variety of reducing agents and catalytic systems have been developed to facilitate this transformation under mild and selective conditions. organic-chemistry.org A common and environmentally benign protocol employs a Palladium on carbon (Pd/C) catalyst with ammonium formate as an in situ hydrogen donor. acs.orgresearchgate.net This system operates effectively at room temperature in an aqueous 2-propanol solvent, providing excellent yields for the mono-N-alkylation of various anilines with aldehydes. acs.orgresearchgate.net The reaction is generally rapid, often completing within 10 to 60 minutes. acs.org

Other notable catalytic systems include the use of [RuCl2(p-cymene)]2 combined with a silane (B1218182) reducing agent like Ph2SiH2. organic-chemistry.orgorganic-chemistry.org This ruthenium-based system is highly chemoselective and demonstrates broad functional group tolerance, effectively producing secondary and tertiary amines from the reductive amination of aldehydes with anilines. organic-chemistry.orgorganic-chemistry.org Alternative hydride sources and catalysts, such as copper(I) with silane, iron-silane systems, and various borohydride (B1222165) reagents like sodium triacetoxyborohydride, have also been successfully implemented. organic-chemistry.orgacs.org The choice of reagent can be critical, especially when dialkylation is a potential side reaction; in such cases, a stepwise procedure involving pre-formation of the imine followed by reduction with NaBH4 may be preferred. organic-chemistry.org

| Catalyst/Reagent System | Reducing Agent / Hydrogen Source | Substrates | Solvent | Key Features | Source(s) |

|---|---|---|---|---|---|

| Pd/C (Palladium on carbon) | Ammonium formate | Anilines/Nitroarenes + Aldehydes | 2-Propanol/Water | Room temperature; excellent yields for mono-alkylation; environmentally benign. | acs.orgresearchgate.net |

| [RuCl2(p-cymene)]2 | Phenylsilane (Ph2SiH2) | Anilines + Aldehydes | Not specified | Highly chemoselective; tolerates a wide range of functional groups (NO2, CN, CO2Me). | organic-chemistry.orgorganic-chemistry.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Itself | Amines + Aldehydes/Ketones | Not specified | General, mild, and selective reducing agent. | organic-chemistry.org |

| Copper(I) catalyst | Silane | Imines | Not specified | Efficient for the reduction of pre-formed or in situ generated imines. | acs.org |

| Ammonia (B1221849) borane | Itself | Amines + Aldehydes/Ketones | Solvent-free (promoted by Trimethyl borate) | Solvent-free conditions; provides very good yields. | organic-chemistry.org |

Multi-Step Synthesis Pathways from Diverse Starting Materials

The synthesis of specifically substituted anilines like this compound often necessitates multi-step reaction sequences, starting from more readily available precursors. These pathways allow for the precise installation of desired functional groups on the aromatic ring.

One common strategy begins with a closely related aniline. For instance, a synthetic route to quinazolin-4(3H)-one derivatives utilizes 3,5-dimethoxyaniline as the starting material. nih.gov The synthesis involves an initial conversion of the aniline to its hydrochloride salt, followed by a reaction with oxalyl chloride at high temperature to form the intermediate 4,6-dimethoxyindoline-2,3-dione. nih.gov This intermediate then undergoes ring-opening under strong alkaline conditions and subsequent reaction with ammonia to yield the key building block, 2-amino-4,6-dimethoxybenzamide, which can be further elaborated. nih.gov

Another versatile approach starts with nitroarenes, which can be elaborated before the final reduction of the nitro group to an amine. A total synthesis of the carbazole (B46965) alkaloid hyellazole (B1251194) starts from 2-methyl-3-nitroaniline. rsc.org This intricate, ten-step sequence involves transformations such as diazotization to form a diazonium salt, a Japp–Klingemann coupling reaction, and a subsequent Fischer indole (B1671886) cyclization to construct the core carbazole structure. rsc.org The nitro group is carried through these steps before its eventual reduction, showcasing the utility of the nitro group as a masked amine.

Modern synthetic methods also employ multicomponent reactions to build molecular complexity in a single step. A visible-light-mediated, one-pot process for synthesizing spiro[indole-isoquinolines] uses an electron-rich aniline, such as 3,5-dimethoxyaniline, as a crucial component. nih.govbeilstein-journals.org In this process, a reactive iminium species is generated, which then participates in a three-component Ugi-type reaction with the aniline and an isocyanide to form an α-aminoamidine intermediate that cyclizes to the final spiro-product. nih.govbeilstein-journals.org

| Starting Material | Key Strategy / Reactions | Key Intermediate(s) | Analogous Product Class | Source(s) |

|---|---|---|---|---|

| 3,5-Dimethoxyaniline | Reaction with oxalyl chloride, ring-opening, amidation | 4,6-Dimethoxyindoline-2,3-dione; 2-Amino-4,6-dimethoxybenzamide | Quinazolin-4(3H)-ones | nih.gov |

| 2-Methyl-3-nitroaniline | Diazotization, Japp–Klingemann coupling, Fischer indole cyclization, aromatization | Diazonium chloride; Phenylhydrazonocyclohexanone; 1-Ketotetrahydrocarbazole | Carbazole alkaloids | rsc.org |

| 3,5-Dimethoxyaniline | Visible light-mediated one-pot Ugi-type reaction | α-Aminoamidine | Spiro[indole-isoquinolines] | nih.govbeilstein-journals.org |

| (E)-2-Arylidene-3-cyclohexenones + Primary amines | Catalyst-free imine condensation–isoaromatization | Imine | 2-Benzyl N-substituted anilines | beilstein-journals.org |

Industrial-Scale Synthesis and Process Optimization Considerations

The large-scale production of anilines and their substituted derivatives involves significant process optimization to ensure efficiency, safety, and cost-effectiveness. The traditional industrial synthesis of aniline itself relies on the nitration of benzene, followed by the catalytic hydrogenation of the resulting nitrobenzene, often using metal catalysts like nickel or copper at high temperatures (200–300°C).

For more complex structures like this compound, direct synthesis from a simple precursor is not feasible, and multi-step processes are required. A patented process for the preparation of the structurally analogous compound 3,5-dimethylaniline (B87155) provides insight into industrial-scale methodologies. google.com This process involves heating 3,5-dimethyl-2-cyclohexenone azine in an inert ether solvent, such as methylbutyl diglycol or polyethylene (B3416737) glycol dimethyl ether, with a noble metal catalyst. google.com The catalyst specified is palladium, often on a support like activated carbon (Pd/C) or alumina (B75360) (Pd/Al2O3). google.com The reaction is run at high temperatures, typically between 150°C and 350°C, and can be conducted under vacuum or at pressures up to 100 bar. google.com This method achieves high yields, with reports of over 90%. google.com

Key considerations for industrial process optimization include:

Catalyst Efficiency: Utilizing catalysts that are highly active and selective is crucial. Low-content noble metal catalysts (e.g., platinum on carbon) are often preferred to balance cost and performance. researchgate.net Catalyst recyclability is also a major economic and environmental driver. acs.org

Reaction Conditions: Precise control over temperature, pressure, and reactant feed rates is essential for maximizing yield and minimizing by-product formation. google.com

Solvent Choice: Solvents must be chosen for their ability to dissolve reactants, facilitate heat transfer, and be easily separable from the final product. High-boiling point ethers are used in some patented processes. google.com

Safety and Sustainability: There is a growing emphasis on developing greener synthetic methods that avoid harsh reagents, organic solvents, and transition metal catalysts where possible. tandfonline.com Microwave-assisted synthesis in the absence of organic solvents represents an emerging eco-friendly alternative for producing aniline building blocks. tandfonline.com

| Parameter | Description | Example Value(s) |

|---|---|---|

| Starting Material | Azine derivative of a cyclohexenone | 3,5-Dimethyl-2-cyclohexenone azine |

| Catalyst | Noble metal of the 8th group, often on a support | Palladium on carbon (Pd/C); Palladium on alumina (Pd/Al2O3) |

| Solvent | Inert, high-boiling point ether | Methylbutyl diglycol; Polyethylene glycol dimethyl ether |

| Temperature | High temperature required for the reaction | 150°C to 350°C (e.g., 210-215°C) |

| Pressure | Can be run under vacuum or elevated pressure | 0.001 to 100 bar (e.g., ~26 mbar vacuum) |

| Reported Yield | Efficiency of the conversion to the final aniline | >90% |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethoxy 4 Methylaniline

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

The aromatic ring of 3,5-Dimethoxy-4-methylaniline is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: two methoxy (B1213986) groups and an amino group. The methoxy groups enhance the nucleophilicity of the ring, making it highly reactive towards electrophiles. evitachem.com The characteristic reaction of benzene (B151609) and its derivatives is electrophilic aromatic substitution, where a hydrogen atom on the ring is replaced by an electrophile. minia.edu.eg

The directing effects of the substituents on the ring are crucial in determining the regioselectivity of these reactions. The amino group is a powerful activating group that directs incoming electrophiles to the positions ortho and para to it. Similarly, the methoxy groups are strong ortho, para-directors. The methyl group is a less potent, but still activating, ortho, para-director.

In this compound, the positions ortho to the strongly activating amino group (C2 and C6) are the most likely sites for electrophilic attack. The position para to the amino group is occupied by the methyl group. The methoxy groups at C3 and C5 further activate the C2, C4, and C6 positions. The cumulative effect of these groups leads to a high electron density at the C2 and C6 positions, making them highly susceptible to substitution.

Table 1: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Activating/Deactivating | Ortho/Para/Meta Directing |

|---|---|---|---|

| Amino (-NH₂) | C1 | Strongly Activating | Ortho, Para |

| Methoxy (-OCH₃) | C3, C5 | Strongly Activating | Ortho, Para |

An example of electrophilic substitution on a related compound is the bromination of 4-methylaniline, which can be halogenated at the positions ortho to the amino group. The synthesis of 3,5-Dibromo-4-methylaniline demonstrates that under certain conditions, halogenation can occur at the positions flanking the amino group. sigmaaldrich.com For this compound, electrophilic substitution would be expected to proceed readily at the C2 and C6 positions.

Oxidation Reactions and Derived Products

The aniline (B41778) moiety in this compound is susceptible to oxidation. The electron-rich nature of the aromatic ring, enhanced by the methoxy and methyl groups, facilitates this process. Oxidation can lead to a variety of products, depending on the oxidant and reaction conditions.

One common oxidation pathway for anilines is the formation of colored species. Derivatives of 3,5-dimethoxyaniline (B133145) are used as oxidative color-developing compounds, often referred to as Trinder's reagents. google.com These compounds typically react in the presence of an oxidizing agent (like hydrogen peroxide) and a coupler (like 4-aminoantipyrine) to form intensely colored dye molecules. This reactivity highlights the ease with which the aniline core can undergo oxidation. google.com

Another significant oxidation reaction is the peroxydisulfate (B1198043) oxidation (Elbs and Boyland-Sims reactions), which typically introduces a hydroxyl group ortho to the amino group, forming an aminophenol. beilstein-journals.org The initial product is often the corresponding sulfate (B86663) ester, which is then hydrolyzed to the phenol. beilstein-journals.org For this compound, this would be expected to yield 2-amino-4,6-dimethoxy-5-methylphenol.

The oxidation potentials of anilines are influenced by the substituents on the aromatic ring. rsc.org Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize.

Table 2: Potential Products from the Oxidation of this compound

| Reaction Type | Reagents | Potential Product(s) |

|---|---|---|

| Oxidative Coupling | H₂O₂, Coupler (e.g., 4-aminoantipyrine) | Quinone-imine dyes |

| Peroxydisulfate Oxidation | K₂S₂O₈ | 2-Amino-4,6-dimethoxy-5-methylphenol |

Nucleophilic Reactivity and Substitution Patterns

The primary amino group of this compound confers significant nucleophilic character to the molecule. Amines are well-known nucleophiles, with their reactivity generally following the order of secondary > primary > ammonia (B1221849). masterorganicchemistry.com The nucleophilicity of the amino group in this compound is further modulated by the electronic effects of the ring substituents. The electron-donating methoxy and methyl groups increase the electron density on the nitrogen atom, enhancing its nucleophilicity compared to unsubstituted aniline.

This nucleophilicity allows this compound to participate in a wide array of reactions. It can readily react with electrophilic centers, such as those in alkyl halides, acyl chlorides, and anhydrides, to form N-alkylated and N-acylated products, respectively.

A key reaction pattern for anilines is their participation as nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com For instance, they can displace leaving groups from highly electron-deficient aromatic rings, such as 2,4-dinitrofluorobenzene. acs.org In such reactions, this compound would act as the nucleophile, attacking the electron-poor aromatic substrate to form a new C-N bond. acs.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. acs.org

Derivatization Strategies via the Amino Group

The nucleophilic amino group is the primary site for the chemical derivatization of this compound. These derivatization strategies are employed to modify the molecule's properties for analytical purposes or to synthesize more complex structures. nih.gov

A common strategy involves acylation or sulfonylation. Reagents like dansyl chloride, dabsyl chloride, and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) are frequently used to attach chromophoric or fluorophoric tags to the amino group. nih.gov This enhances detectability in techniques like HPLC and mass spectrometry. nih.gov

Another approach is the reaction with carbonyl compounds to form imines (Schiff bases). Furthermore, anilines can be used in multicomponent reactions, such as the Friedel-Crafts type reaction with aldehydes, to generate complex products like triarylmethanes. nih.gov In a metal- and solvent-free system, anilines react with aldehydes in the presence of a Brønsted acidic ionic liquid to yield triarylmethane derivatives. nih.gov

The amino group can also be derivatized to alter its steric and electronic properties for use in catalysis or as a directing group in subsequent synthetic steps.

Table 3: Common Derivatizing Agents for the Amino Group

| Reagent Class | Example Reagent | Product Type | Application |

|---|---|---|---|

| Sulfonyl Chlorides | Dansyl Chloride | Sulfonamide | Fluorescence Labeling |

| Acyl Halides | Acetyl Chloride | Amide | Protection, Synthesis |

| Chloroformates | Fmoc-Cl | Carbamate | Protection, Fluorescence Labeling |

| Aldehydes/Ketones | Benzaldehyde | Imine (Schiff Base) | Synthesis |

Kinetic and Mechanistic Studies of Associated Reactions

Kinetic and mechanistic investigations of reactions involving substituted anilines provide insight into the behavior of this compound. Studies on the oxidation of similar compounds, such as 3,4-dimethoxybenzyl alcohol by ligninase, reveal a Ping-Pong steady-state kinetic mechanism. nih.gov This suggests that the enzyme reacts with one substrate (e.g., H₂O₂) to form an intermediate, which then reacts with the second substrate (the aniline derivative). nih.gov The reaction rates are pH-dependent, with optimal activity often observed under acidic conditions. nih.gov

For reactions with radical species, such as the hydroxyl radical (OH), computational studies on 4-methylaniline indicate that the reaction proceeds rapidly. mdpi.com The total rate coefficient for the reaction of 4-methylaniline with OH is significantly higher than that for toluene (B28343) but lower than that for aniline, indicating that the amino group has a dominant effect on reactivity, which is slightly tempered by the methyl group. mdpi.com The primary reaction pathway is hydrogen abstraction from the amino group. mdpi.com

The mechanism of nucleophilic aromatic substitution (SNAr) involving anilines has been shown to proceed via an intermediate complex mechanism. acs.org Kinetic studies of the reaction between N-methylaniline and 2,4-dinitrofluorobenzene demonstrate base catalysis, providing evidence for the formation of a zwitterionic intermediate (Meisenheimer complex) whose decomposition to products is the rate-limiting step. acs.org Kinetic studies of similar SNAr reactions have been used to elucidate the influence of solvent and electronic effects on the reaction mechanism. researchgate.net

Kinetic studies on organocatalytic asymmetric reactions, such as the allylation of glycinate (B8599266) derivatives, have shown first-order kinetics with respect to the nucleophile, which can point towards either a concerted SN2 or a stepwise SN1 mechanism where the nucleophilic addition is rate-determining. beilstein-journals.org

Table 4: Summary of Relevant Kinetic and Mechanistic Data

| Reaction Type | Model Compound | Key Kinetic/Mechanistic Finding |

|---|---|---|

| Radical Reaction with OH | 4-Methylaniline | k_total = 2.04 × 10⁻¹⁸ T².⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s; H-abstraction from NH₂ is the main pathway. mdpi.com |

| Enzymatic Oxidation | 3,4-Dimethoxybenzyl alcohol | Ping-pong steady-state kinetics; pH-dependent rate. nih.gov |

Applications of 3,5 Dimethoxy 4 Methylaniline As a Chemical Building Block

Precursor in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While substituted anilines are common precursors for many heterocyclic systems, the specific applications of 3,5-Dimethoxy-4-methylaniline are documented in select reaction types.

Quinazolinones are a significant class of fused heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and cytotoxic effects nih.gov. The synthesis of these derivatives often involves the cyclization of anthranilic acid derivatives or 2-aminobenzamides with various reagents organic-chemistry.orgmediresonline.org. Despite the general utility of anilines in forming related quinazoline (B50416) structures, specific documented examples detailing the use of this compound as a direct precursor for quinazolinone derivative formation were not identified in the surveyed literature.

Carbazole (B46965) skeletons are present in numerous natural alkaloids and pharmacologically active compounds and are also important in the field of optoelectronic materials nih.govmdpi.com. Synthetic strategies for carbazoles are diverse, often involving domino reactions or cyclization of indole-derived precursors nih.govbeilstein-archives.org. However, the direct application of this compound in carbazole annulation reactions is not specifically described in the available research.

The pyridazine (B1198779) ring is a key structural motif in various therapeutic agents nih.govliberty.edu. The functionalization and synthesis of pyridazine derivatives can be achieved through various methods, including aza-Diels-Alder reactions organic-chemistry.org. The literature surveyed does not provide specific instances of this compound being employed as a building block for the functionalization of pyridazine scaffolds.

Benzotriazoles are typically synthesized through the diazotization of o-phenylenediamines orgsyn.orgresearchgate.netgsconlinepress.com. Triazine derivatives are commonly prepared via the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core nih.gov. While anilines can serve as nucleophiles in the synthesis of substituted triazines, no specific examples detailing the reaction of this compound to construct benzotriazole (B28993) or triazine derivatives were found in the provided scientific literature.

Utility in Triarylmethane Synthesis

Triarylmethanes are a class of intensely colored compounds widely used as dyes wikipedia.org. Their synthesis often involves the reaction of electron-rich arenes with aldehydes or ketones. Research has demonstrated that the structurally related compound, 3,5-dimethoxyaniline (B133145), serves as an effective precursor in these reactions.

Detailed research findings indicate that electron-rich arenes, such as 3,5-dimethoxyaniline, react with various aromatic aldehydes to yield triarylmethane structures. One efficient method involves a reductive alkylation catalyzed by Tris(pentafluorophenyl)borane [B(C6F5)3] researchgate.net. Another highly regioselective procedure reports the Friedel-Crafts alkylation between 3,5-dimethoxyaniline and aldehydes in the presence of trifluoroacetic acid and triethylsilane as a reducing agent, which produces para-alkylated aniline (B41778) derivatives that are precursors to triarylmethanes researchgate.net. Given its similar electron-rich aromatic system, this compound is expected to exhibit comparable reactivity.

| Aldehyde Reactant | Catalyst/Reducing System | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehydes | B(C6F5)3 / PMHS | Triarylmethanes | researchgate.net |

| Aromatic Aldehydes | Trifluoroacetic acid / Triethylsilane | para-Alkyl 3,5-dimethoxyanilines | researchgate.net |

Contributions to Agrochemical and Dye Chemical Synthesis

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of 3,5-Dimethoxy-4-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure. Spectra are typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃).

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, amine, methoxy (B1213986), and methyl protons. Due to the molecule's symmetry, the two aromatic protons (at C2 and C6) are chemically equivalent, as are the two methoxy groups (at C3 and C5).

Aromatic Protons (H-2, H-6): These protons appear as a single signal, a singlet, because they have no adjacent protons to couple with. Their chemical shift is typically observed in the aromatic region, influenced by the electron-donating effects of the amino and methoxy groups.

Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups appear as a sharp singlet. Their position is characteristic of methoxy groups attached to an aromatic ring.

Methyl Protons (-CH₃): The three protons of the methyl group at the C4 position also appear as a sharp singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule.

Aromatic Carbons: The spectrum shows distinct signals for the aromatic carbons. The carbon atom attached to the amino group (C1) and the carbons bearing the methoxy groups (C3, C5) are shifted downfield. The carbon with the methyl group (C4) and the carbons with attached protons (C2, C6) also have characteristic chemical shifts.

Methoxy and Methyl Carbons: The carbon atoms of the methoxy groups and the methyl group appear as sharp signals in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃ | Assignment | ¹H NMR | ¹³C NMR | | :--- | :--- | :--- | | | Chemical Shift (δ, ppm) | Multiplicity | Integration | Chemical Shift (δ, ppm) | | Ar-H (C2-H, C6-H) | ~ 6.0 - 6.5 | Singlet | 2H | ~ 95 - 105 | | -NH₂ | ~ 3.5 - 4.0 | Broad Singlet | 2H | N/A | | -OCH₃ | ~ 3.7 - 3.9 | Singlet | 6H | ~ 55 - 60 | | Ar-CH₃ | ~ 2.1 - 2.3 | Singlet | 3H | ~ 10 - 15 | | Ar-C-NH₂ (C1) | N/A | N/A | N/A | ~ 145 - 150 | | Ar-C-OCH₃ (C3, C5) | N/A | N/A | N/A | ~ 155 - 160 | | Ar-C-CH₃ (C4) | N/A | N/A | N/A | ~ 110 - 115 |

Note: The chemical shift values are estimates based on analogous structures and established substituent effects in aromatic systems.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of the primary amine, methoxy groups, and the substituted aromatic ring.

Key vibrational modes include:

N-H Stretching: Primary amines show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. imist.ma

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups are observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is typically found in the 1580-1650 cm⁻¹ region. imist.ma

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to one or more bands in the 1450-1600 cm⁻¹ range.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is typically strong and appears in the 1250-1335 cm⁻¹ range. imist.ma

C-O Stretching: The asymmetric C-O-C stretching of the aryl ether (methoxy) groups results in a strong absorption band, typically around 1200-1250 cm⁻¹. A symmetric stretching band is also observed near 1000-1050 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3500 | Asymmetric N-H Stretch | Primary Aromatic Amine |

| 3300 - 3400 | Symmetric N-H Stretch | Primary Aromatic Amine |

| 3000 - 3100 | Aromatic C-H Stretch | Benzene (B151609) Ring |

| 2850 - 3000 | Aliphatic C-H Stretch | -CH₃, -OCH₃ |

| 1580 - 1650 | N-H Bend (Scissoring) | Primary Aromatic Amine |

| 1450 - 1600 | C=C Ring Stretch | Benzene Ring |

| 1250 - 1335 | Aromatic C-N Stretch | Aryl Amine |

| 1200 - 1250 | Asymmetric C-O-C Stretch | Aryl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region, primarily arising from π→π* transitions within the benzene ring. The presence of the amino (-NH₂) and methoxy (-OCH₃) groups, which are powerful auxochromes, significantly influences the spectrum. These electron-donating groups, with their non-bonding electrons, interact with the π-system of the ring, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. Typically, substituted anilines show two main absorption bands, corresponding to the primary and secondary π→π* transitions of the aromatic system.

Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF/MS, LC-MS-MS, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₁₃NO₂), the exact mass is 167.0946 g/mol .

In a typical electron ionization (EI) mass spectrum:

Molecular Ion (M⁺•): The molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 167. As the molecule contains one nitrogen atom, this molecular weight is an odd number, consistent with the Nitrogen Rule.

Fragmentation Patterns: The molecular ion undergoes fragmentation, leading to characteristic daughter ions. Common fragmentation pathways for this molecule would include the loss of a methyl radical (•CH₃) from a methoxy group to give a fragment at m/z 152. Another significant fragmentation is the loss of formaldehyde (B43269) (CH₂O) from a methoxy group, resulting in an ion at m/z 137. The loss of a methoxy radical (•OCH₃) would produce a peak at m/z 136. These fragmentation patterns are crucial for confirming the presence and connectivity of the methoxy and methyl substituents on the aniline (B41778) core.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful, as the GC separates the compound from a mixture before it enters the mass spectrometer for analysis.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 167 | [C₉H₁₃NO₂]⁺• | Molecular Ion (M⁺•) |

| 152 | [M - CH₃]⁺ | •CH₃ |

| 137 | [M - CH₂O]⁺• | CH₂O |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile organic compounds like this compound. thermofisher.com A reversed-phase HPLC method is typically employed for aniline derivatives. nih.gov

In a standard setup:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which is nonpolar.

Mobile Phase: A polar mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of components with different polarities.

Detection: A UV detector is highly effective, as the aromatic ring of the aniline derivative strongly absorbs UV light. The detection wavelength is set at or near one of the compound's absorption maxima (λmax) to ensure high sensitivity.

By analyzing the resulting chromatogram, the purity of the sample can be determined by calculating the area percentage of the peak corresponding to this compound relative to the total area of all peaks.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| Benzene |

| Deuterochloroform |

| Acetonitrile |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound. In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. Here, it travels through a capillary column, with the separation of components based on their differential partitioning between a stationary phase coated on the column and a mobile gaseous phase. The retention time, the time it takes for a compound to travel through the column, is a key characteristic used for its identification.

Following separation in the GC, the molecules enter the mass spectrometer, where they are ionized, typically through electron impact (EI). This process fragments the molecules into a unique pattern of charged ions. The mass-to-charge ratio (m/z) of these fragments is then analyzed to produce a mass spectrum, which serves as a molecular fingerprint, allowing for definitive identification of the compound.

For the analysis of methylaniline compounds, a DB-1MS fused silica (B1680970) capillary column is often employed. google.com A common method involves an injector temperature of around 200°C with a split sampling mode. google.com The temperature of the column is initially held at a lower temperature, for instance 60°C, and then gradually increased to a higher temperature, such as 200°C, to ensure the separation of compounds with different boiling points. google.com

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Column | DB-1MS fused silica capillary column (30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 200 °C |

| Split Ratio | 20:1 |

| Carrier Gas | Helium |

| Flow Rate | 0.9 mL/min |

| Temperature Program | Initial 60°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Scan Range | m/z 40-200 |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique frequently used in research to assess the purity of a compound and to monitor the progress of a chemical reaction. merckmillipore.comscientificlabs.co.uk The stationary phase is typically a thin layer of an adsorbent material, such as silica gel, coated onto a flat carrier like a glass or aluminum plate. merckmillipore.comscientificlabs.co.uk

In the analysis of this compound, a small spot of the compound, dissolved in a suitable volatile solvent, is applied to one end of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase or eluent. By capillary action, the mobile phase moves up the plate, carrying the sample with it. The separation is based on the compound's affinity for the stationary phase versus its solubility in the mobile phase.

The distance the compound travels up the plate relative to the distance traveled by the solvent front is known as the Retention Factor (Rf value). This value is a characteristic of the compound in a specific solvent system and can be used for its identification. The spots can be visualized under UV light if the compound is UV-active, or by using chemical stains that react with the compound to produce a colored spot.

For aniline derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The polarity of the solvent system can be adjusted to achieve optimal separation. Due to the basic nature of the amine group in this compound, it may exhibit "streaking" on the silica plate. This can often be mitigated by the addition of a small amount of a basic modifier, like triethylamine (B128534), to the eluent.

Table 2: Expected Rf Values for this compound in Various Solvent Systems on a Silica Gel TLC Plate

| Solvent System (v/v) | Expected Rf Value | Notes |

|---|---|---|

| Hexane:Ethyl Acetate (4:1) | 0.3 - 0.4 | Standard system for moderately polar compounds. |

| Hexane:Ethyl Acetate (2:1) | 0.5 - 0.6 | Increased polarity of the mobile phase results in a higher Rf value. |

| Dichloromethane:Methanol (95:5) | 0.4 - 0.5 | Alternative solvent system for polar compounds. |

| Hexane:Ethyl Acetate:Triethylamine (4:1:0.1) | 0.3 - 0.4 | Addition of triethylamine can reduce streaking and improve spot shape. |

Column Chromatography for Purification

Column chromatography is a widely used preparative technique for the separation and purification of individual chemical compounds from a mixture. orgchemboulder.com The principle is similar to TLC, but on a larger scale. A vertical column is packed with a stationary phase, typically silica gel. The mixture to be purified is loaded onto the top of the column, and a solvent (eluent) is passed through the column. orgchemboulder.com

For the purification of this compound, a slurry of silica gel in a non-polar solvent, such as hexane, would be packed into a column. The crude sample is then dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica bed. The eluent is then passed through the column, and as the solvent and the dissolved compounds travel down, separation occurs.

The choice of eluent is critical for a successful separation and is often determined by preliminary TLC analysis. orgchemboulder.com A solvent system that gives an Rf value of around 0.2-0.3 for the desired compound on TLC is often a good starting point for column chromatography. rochester.edu As with TLC, the basicity of the aniline may cause it to interact strongly with the acidic silica gel, leading to poor separation and recovery. To counter this, a small percentage of a base like triethylamine is often added to the eluent to neutralize the acidic sites on the silica gel. biotage.comresearchgate.net

The eluent is collected in fractions as it exits the column. These fractions are then analyzed, typically by TLC, to determine which ones contain the purified this compound. The fractions containing the pure compound are then combined, and the solvent is removed by evaporation to yield the purified product.

Table 3: Typical Protocol for Column Chromatography Purification of this compound

| Step | Procedure |

|---|---|

| Stationary Phase | Silica gel (230-400 mesh) |

| Column Packing | Slurry pack the column with silica gel in hexane. |

| Sample Loading | Dissolve the crude sample in a minimal amount of the initial eluent and load it onto the column. |

| Eluent System | A gradient of increasing polarity, for example, starting with Hexane:Ethyl Acetate (9:1) and gradually increasing the proportion of ethyl acetate. A small amount of triethylamine (e.g., 0.5%) can be added to the eluent. |

| Fraction Collection | Collect fractions of a suitable volume (e.g., 10-20 mL). |

| Analysis | Analyze the collected fractions by TLC to identify those containing the pure product. |

| Isolation | Combine the pure fractions and remove the solvent under reduced pressure. |

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While a specific crystal structure for this compound is not available in the searched literature, insights into its expected solid-state structure can be gained from studies of other substituted anilines. nih.gov The aniline molecule itself is nonplanar, with the amino group situated at an angle to the plane of the benzene ring. researchgate.net The presence of substituents on the ring can influence this geometry. The methoxy and methyl groups on this compound are expected to affect the electronic properties and steric environment of the molecule, which in turn will influence its crystal packing. In the solid state, it is likely that intermolecular hydrogen bonds would form between the amino group of one molecule and the oxygen atoms of the methoxy groups or the nitrogen of a neighboring molecule.

Table 4: Predicted Crystallographic Parameters for this compound based on Analogy with Similar Structures

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 (common for organic molecules) |

| Key Intermolecular Interactions | N-H···O and/or N-H···N hydrogen bonds, C-H···π interactions |

| Molecular Geometry | Non-planar aniline moiety, with the nitrogen atom slightly out of the plane of the aromatic ring. |

Future Research Directions and Emerging Opportunities in 3,5 Dimethoxy 4 Methylaniline Chemistry

Development of Novel and Sustainable Synthetic Routes

The current body of literature, primarily within patents, utilizes 3,5-Dimethoxy-4-methylaniline as a starting material without detailing its own synthesis. For instance, one synthetic pathway to a more complex molecule begins with this compound, which is itself prepared from 3-bromo-2,6-dimethoxytoluene. googleapis.com This highlights a critical gap and an opportunity for the development of novel and, importantly, sustainable methods for its production.

Future research should focus on creating synthetic routes that adhere to the principles of green chemistry. This includes, but is not limited to:

High Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product.

Use of Renewable Feedstocks: Exploring pathways that begin from bio-based sources rather than petroleum-derived precursors.

Catalytic Methods: Developing efficient catalytic systems (e.g., metal-based or enzymatic) to replace stoichiometric reagents, thereby reducing waste and improving efficiency.

Solvent Minimization: Investigating solvent-free reaction conditions or the use of environmentally benign solvents like water or supercritical fluids.

The development of a cost-effective and sustainable synthesis for this compound is a crucial first step toward unlocking its wider potential in academic and industrial research.

Exploration of Undiscovered Chemical Transformations and Reactivity

The known chemical transformations of this compound are currently limited to a few specific reactions cited in patent literature for the synthesis of complex pharmaceutical agents. googleapis.comgoogle.comgoogle.comgoogleapis.comgoogle.com These reactions primarily involve modifications of the aniline (B41778) functional group or electrophilic substitution on the aromatic ring.

Key examples of documented reactions include:

N-Boc Protection: The protection of the aniline's amino group using Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to form a carbamate. This is a standard protecting group strategy to prevent the amine from participating in subsequent reactions. googleapis.comgoogle.comgoogle.comgoogleapis.comgoogle.com

Electrophilic Bromination: The bromination of the aromatic ring using N-Bromosuccinimide (NBS), which introduces a bromine atom onto the benzene (B151609) ring. googleapis.com

These examples merely scratch the surface of the compound's potential reactivity. The interplay between the electron-donating methoxy (B1213986) and amino groups and the methyl group suggests a rich and nuanced reactivity profile that warrants systematic investigation. nih.govchemistrysteps.com Future research opportunities include:

Directed Ortho-Metalation: Using the existing functional groups to direct metalation and subsequent functionalization at specific positions on the ring.

Diazotization Reactions: Exploring the conversion of the aniline group into a diazonium salt, a versatile intermediate for introducing a wide array of functional groups (e.g., halogens, cyano, hydroxyl). libretexts.org

Oxidative Polymerization: Investigating the potential for this compound to form conductive polymers, similar to other substituted anilines.

Cross-Coupling Reactions: Utilizing the aniline or a derivative as a coupling partner in modern cross-coupling reactions to form C-C, C-N, and C-O bonds, thereby accessing a vast chemical space.

The following table summarizes the currently documented chemical transformations of this compound.

| Reaction Type | Reagents | Solvent(s) | Purpose | Reference(s) |

|---|---|---|---|---|

| N-Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Potassium Carbonate (K₂CO₃) | 1,4-Dioxane, Water | Protection of the amino group for multi-step synthesis. | googleapis.comgoogle.comgoogle.comgoogleapis.comgoogle.com |

Expansion of Applications in Advanced Materials and Functional Molecules

Currently, the documented application of this compound is almost exclusively as a structural fragment in the synthesis of potential therapeutic agents, such as anti-inflammatory compounds and molecules for treating cardiovascular disease. google.comgoogle.com While its role in medicinal chemistry is valuable, the unique electronic and structural features of this molecule suggest it could be a precursor to a much wider range of functional materials.

Emerging opportunities for application-driven research include:

Organic Electronics: Functionalized anilines are precursors to polyaniline (PANI) and other conductive polymers used in sensors, antistatic coatings, and electrochromic devices. rsc.org The specific substitution pattern of this compound could be exploited to tune the electronic properties (e.g., bandgap, conductivity) of novel polymeric materials.

Azo Dyes: The reaction of aniline derivatives with diazonium salts is the basis for azo dyes, which constitute a major class of industrial colorants. libretexts.org The chromophoric properties of dyes derived from this compound could be explored for applications in textiles, printing, and optical data storage.

Agrochemicals: The aniline scaffold is present in numerous herbicides, fungicides, and insecticides. The specific substituents on this compound could impart novel biological activities, making it a target for discovery programs in crop protection.

Integration of Cutting-Edge Computational and Artificial Intelligence-Driven Approaches in Design and Discovery

There is no specific literature detailing computational or artificial intelligence (AI) studies on this compound. This represents a significant opportunity to apply modern in silico techniques to accelerate the exploration of its chemistry and applications. nih.govarxiv.orgfrontiersin.org

Future research should leverage computational tools in several key areas:

Property Prediction: Using Density Functional Theory (DFT) and other quantum chemical methods to calculate the molecule's electronic structure, spectral properties, and reactivity indicators (e.g., electrostatic potential, frontier molecular orbitals). nih.gov This can guide experimental efforts by predicting the most likely sites for reaction.

Reaction Mechanism Elucidation: Computationally modeling potential reaction pathways to understand mechanisms and optimize conditions for novel transformations.

AI-Driven de Novo Design: Employing generative AI models to design novel molecules based on the this compound scaffold. scitechdaily.comresearcher.life These models can be trained to optimize for specific properties, such as binding affinity to a biological target or desired electronic properties for a material, thereby exploring a vast chemical space efficiently.

Virtual Screening: Using the this compound core to build virtual libraries of derivatives that can be screened against biological targets or for material properties, prioritizing the most promising candidates for synthesis and testing.

By integrating these cutting-edge computational approaches, the research and development cycle for new applications derived from this compound can be dramatically shortened, paving the way for rapid innovation.

Q & A

Q. What synthetic routes are optimal for preparing 3,5-Dimethoxy-4-methylaniline with high yield and purity?

Methodological Answer:

- Stepwise Functionalization : Begin with 4-methylphenol as a precursor. Introduce methoxy groups via nucleophilic substitution using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Monitor reaction progress with TLC (Rf ~0.4 in hexane:ethyl acetate 3:1) .

- Purification : Use column chromatography (silica gel, gradient elution with hexane:ethyl acetate) to isolate the product. Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water 70:30, retention time ~8.2 min) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.0 ppm for para-substituted aniline) and methoxy groups (δ 3.7–3.9 ppm). Compare with reference data for analogous compounds .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 182.1 (calculated for C₉H₁₃NO₂). High-resolution MS (HRMS) confirms molecular formula .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties of this compound for reaction optimization?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps and Fukui indices. These predict sites for electrophilic attack (e.g., para to methoxy groups) .

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess stability in polar aprotic solvents like DMF, which may influence reaction pathways .

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) on enzyme inhibition using IC₅₀ values from kinetic assays .

- Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) to eliminate variability in reported data .

Q. How can impurity profiles of this compound be systematically analyzed during synthesis?

Methodological Answer:

Q. What factors influence the stability of this compound under long-term storage?

Methodological Answer:

Q. How can this compound be functionalized for targeted enzyme inhibition studies?

Methodological Answer:

- Electrophilic Aromatic Substitution : Introduce halogen groups (e.g., bromine) at the para position using Br₂/FeBr₃. Verify regioselectivity via NOESY NMR .

- Enzyme Kinetics : Measure inhibition constants (Kᵢ) using Lineweaver-Burk plots for monoamine oxidase (MAO) or cytochrome P450 isoforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.